methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate typically involves the esterification of 3-chloro-2-methylphenol with glycolic acid, followed by methylation. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetate group can form hydrogen bonds with active site residues, while the chloro-substituted aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxypropanoate
- Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxybutanoate
Uniqueness
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
1891181-95-5 |
---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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